
(2S,3R)-1-Tert-butyl-2-(4-chloro-3-fluorophenyl)pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-1-Tert-butyl-2-(4-chloro-3-fluorophenyl)pyrrolidin-3-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.
Scientific Research Applications
((2S,3R)-1-Tert-butyl-2-(4-chloro-3-fluorophenyl)pyrrolidin-3-amine)-1-Tert-butyl-2-(4-chloro-3-fluorophenyl)pyrrolidin-3-amine has shown potential applications in various fields of scientific research. In medicine, it has been studied for its potential as a treatment for Parkinson's disease, as it has been shown to increase dopamine release in the brain. It has also been studied for its potential as a treatment for depression and anxiety disorders. In agriculture, it has been studied for its potential as a pesticide, as it has been shown to have insecticidal properties. In material science, it has been studied for its potential as a building block for the synthesis of new materials.
Mechanism of Action
The mechanism of action of ((2S,3R)-1-Tert-butyl-2-(4-chloro-3-fluorophenyl)pyrrolidin-3-amine)-1-Tert-butyl-2-(4-chloro-3-fluorophenyl)pyrrolidin-3-amine is not fully understood. However, it is believed to act as a dopamine transporter inhibitor, which increases the amount of dopamine in the brain. This increase in dopamine is thought to be responsible for the compound's potential therapeutic effects in Parkinson's disease and other neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (this compound)-1-Tert-butyl-2-(4-chloro-3-fluorophenyl)pyrrolidin-3-amine are still being studied. However, it has been shown to increase dopamine release in the brain, which may have potential therapeutic effects in Parkinson's disease and other neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using ((2S,3R)-1-Tert-butyl-2-(4-chloro-3-fluorophenyl)pyrrolidin-3-amine)-1-Tert-butyl-2-(4-chloro-3-fluorophenyl)pyrrolidin-3-amine in lab experiments is its potential therapeutic applications in medicine. It has also been shown to have insecticidal properties, making it a potential candidate for use as a pesticide. However, one limitation of using this compound in lab experiments is its complex synthesis method, which may make it difficult to produce in large quantities.
Future Directions
There are several future directions for the study of ((2S,3R)-1-Tert-butyl-2-(4-chloro-3-fluorophenyl)pyrrolidin-3-amine)-1-Tert-butyl-2-(4-chloro-3-fluorophenyl)pyrrolidin-3-amine. One potential direction is the continued study of its potential therapeutic applications in medicine, particularly in the treatment of Parkinson's disease and other neurological disorders. Another potential direction is the study of its insecticidal properties and its potential use as a pesticide. Additionally, the compound's potential applications in material science warrant further study.
Synthesis Methods
The synthesis of ((2S,3R)-1-Tert-butyl-2-(4-chloro-3-fluorophenyl)pyrrolidin-3-amine)-1-Tert-butyl-2-(4-chloro-3-fluorophenyl)pyrrolidin-3-amine involves several steps, including the reaction of tert-butylamine with 4-chloro-3-fluoroacetophenone, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through the reaction of the intermediate with (S)-(-)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.
properties
IUPAC Name |
(2S,3R)-1-tert-butyl-2-(4-chloro-3-fluorophenyl)pyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClFN2/c1-14(2,3)18-7-6-12(17)13(18)9-4-5-10(15)11(16)8-9/h4-5,8,12-13H,6-7,17H2,1-3H3/t12-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUQCZJNJPLSAY-OLZOCXBDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCC(C1C2=CC(=C(C=C2)Cl)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)N1CC[C@H]([C@@H]1C2=CC(=C(C=C2)Cl)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

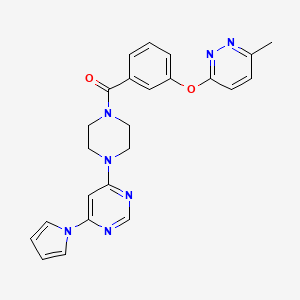
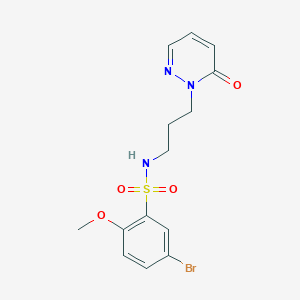
![2-Chloro-6-fluoro-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide](/img/structure/B3020553.png)

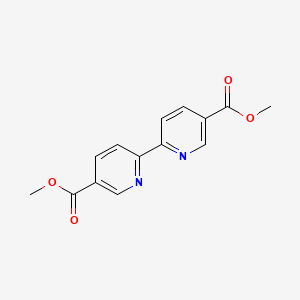
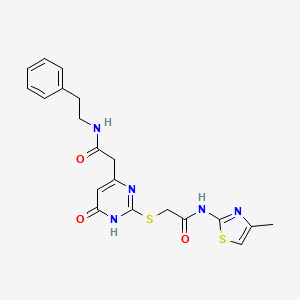
![2-(naphthalen-1-yl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B3020561.png)
![ethyl 4-(2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzoate](/img/structure/B3020562.png)
![2-chloro-N-[2-methyl-2-(morpholin-4-yl)propyl]pyridine-4-sulfonamide](/img/structure/B3020565.png)
![5-Nitro-2-[(3,4,5-trimethoxyphenyl)amino]benzonitrile](/img/structure/B3020567.png)

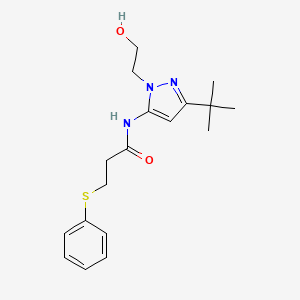
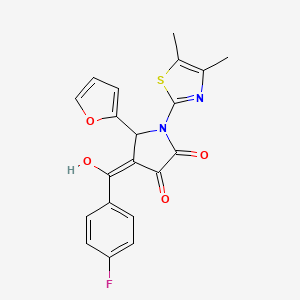
![1-(2-Hydroxy-4-methylsulfanylbutyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B3020572.png)